1-(2,5-Dimethoxyphenyl)hexan-1-one

Description

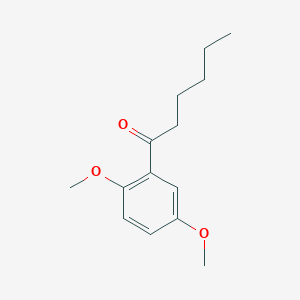

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-4-5-6-7-13(15)12-10-11(16-2)8-9-14(12)17-3/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXISDAECJHVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathway Elucidation for Key Synthetic Steps

The primary synthetic route to 1-(2,5-dimethoxyphenyl)hexan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301). This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group (hexanoyl group in this case) onto the aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or solid acid catalysts. researchgate.netepa.govmasterorganicchemistry.com

The mechanism proceeds through several distinct steps:

Formation of the Electrophile: The Lewis acid catalyst activates the acylating agent (e.g., hexanoyl chloride). It coordinates to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates its departure. This results in the formation of a highly reactive and resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The electron-rich 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. masterorganicchemistry.comumkc.edu

Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound, and HCl. masterorganicchemistry.com

Studies using solid acid catalysts like cation exchange resins (e.g., Amberlyst-15, Indion-125) have shown these to be effective and reusable alternatives to traditional Lewis acids for the acylation of 1,4-dimethoxybenzene, potentially offering a more environmentally benign pathway. researchgate.netepa.gov

| Step | Description | Key Intermediates |

| 1 | Electrophile Generation | Lewis acid coordinates with the acylating agent (hexanoyl chloride) to form a highly electrophilic acylium ion. |

| 2 | Nucleophilic Attack | The π-electron system of the 1,4-dimethoxybenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation (sigma complex). |

| 3 | Deprotonation/Rearomatization | A proton is removed from the sigma complex, restoring the aromatic ring and yielding the final ketone product. |

Stereochemical Considerations and Control in the Synthesis of Related Chiral Ketones

While this compound is achiral, the principles of stereochemical control are crucial for the synthesis of related chiral ketones where a stereocenter might be present on the alkyl chain or if the molecule possessed axial chirality. The synthesis of chiral ketones can be achieved with high stereoselectivity through several established strategies.

Substrate Control: In molecules that already contain a stereocenter, the existing chiral information can direct the stereochemical outcome of a subsequent reaction. For instance, the intramolecular Michael addition of β-ketoesters can produce vicinally substituted carbocycles with high stereoselectivity, where the transition state geometry is controlled by the substrate's existing stereochemistry. researchgate.net

Auxiliary Control: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. N-tert-butanesulfinyl imines are effective chiral auxiliaries for the stereoselective synthesis of β-amino ketones, where the sulfinyl group directs the nucleophilic addition to one face of the imine. mdpi.com

Reagent Control (Asymmetric Catalysis): A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, the stereoselective ring-opening of diols to form axially chiral diketones can be achieved using specific basic or acidic conditions, where the reaction pathway is controlled to transfer point chirality to axial chirality. nih.gov

| Control Strategy | Description | Typical Application |

| Substrate Control | An existing stereocenter within the substrate molecule dictates the stereochemical outcome of the reaction. | Intramolecular cyclizations, additions to chiral substrates. researchgate.net |

| Auxiliary Control | A removable chiral group is attached to the substrate to guide the formation of a new stereocenter. | Asymmetric synthesis of amino acids and β-amino ketones. mdpi.com |

| Reagent Control | An external chiral catalyst or reagent creates a chiral environment that favors one stereochemical pathway. | Asymmetric hydrogenations, epoxidations, and ring-opening reactions. nih.gov |

Exploration of Electron Density Distribution and its Influence on Reactivity

The electronic properties of the substituents on the aromatic ring profoundly influence the reactivity of this compound.

Activating Effects of Methoxy (B1213986) Groups: The two methoxy (-OCH₃) groups are strong electron-donating groups due to their +R (resonance) effect, which is stronger than their -I (inductive) effect. They donate electron density to the benzene (B151609) ring, particularly at the ortho and para positions. umkc.edu This increased electron density makes the ring highly nucleophilic and thus highly activated towards electrophilic aromatic substitution, such as the Friedel-Crafts acylation used in its synthesis. The substitution occurs at the position ortho to one methoxy group and para to the other, leading to the 2,5-disubstituted pattern.

Deactivating Effect of the Carbonyl Group: Once formed, the hexanoyl group (-CO(CH₂)₄CH₃) has a deactivating effect on the aromatic ring. The carbonyl group is strongly electron-withdrawing through both resonance (-R effect) and induction (-I effect). This effect reduces the electron density of the ring, making it less nucleophilic and less susceptible to further electrophilic substitution. This deactivation prevents polyacylation, a common side reaction in Friedel-Crafts alkylations. youtube.com

The balance of these electronic effects is central to the molecule's synthesis and subsequent chemical transformations. Any reaction targeting the aromatic ring must overcome the deactivating effect of the ketone, while reactions at the carbonyl group or the alkyl chain are influenced by the electronic nature of the substituted phenyl ring.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Methoxy (-OCH₃) | 2 and 5 | Strong Electron-Donating (+R > -I) | Activates the ring for electrophilic substitution; ortho, para-directing. umkc.edu |

| Hexanoyl (-CO-R) | 1 | Strong Electron-Withdrawing (-R, -I) | Deactivates the ring against further electrophilic substitution; meta-directing. |

Studies on Functional Group Compatibility and Transformation Selectivity

The successful synthesis and modification of this compound depend on the compatibility of various functional groups with the chosen reaction conditions.

In Friedel-Crafts Acylation: The Friedel-Crafts reaction has notable limitations regarding functional groups. The reaction is generally incompatible with substrates bearing strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺, -CF₃), as these deactivate the ring too severely for the reaction to proceed. youtube.com Conversely, the presence of amine or hydroxyl groups can interfere by coordinating with the Lewis acid catalyst. The methoxy groups in 1,4-dimethoxybenzene are compatible and highly activating, making the synthesis efficient. researchgate.net

In Post-Synthetic Transformations: The presence of the ketone and ether functionalities in the final product allows for selective transformations. The carbonyl group can undergo a variety of reactions, such as reduction to a secondary alcohol (using agents like NaBH₄) or complete reduction of the carbonyl to a methylene (B1212753) group (CH₂) via Clemmensen or Wolff-Kishner reduction. youtube.com The ether linkages are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr).

Compatibility in Modern Cross-Coupling: Studies on related aromatic compounds demonstrate that a wide range of functional groups can be tolerated in modern catalytic reactions. For example, palladium-catalyzed reactions for the synthesis of benzylic boronates have shown compatibility with sensitive groups like fluoro, chloro, trifluoromethoxy, and even methyl sulfones, albeit under specific, often high-temperature, conditions. acs.orgacs.org This suggests that if this compound were used as a substrate in such reactions, many functional groups on the hexanoyl chain could potentially be tolerated. mdpi.com

| Reaction Type | Compatible Groups (on Ring) | Incompatible Groups (on Ring) | Notes |

| Friedel-Crafts Acylation | Alkoxy (e.g., -OCH₃), Alkyl | Nitro (-NO₂), Amino (-NH₂), Sulfonic Acid (-SO₃H), Strong Halogens (on deactivated rings) | Amino and hydroxyl groups react with the catalyst; strong deactivating groups prevent reaction. youtube.com |

| Carbonyl Reduction | Most groups not reduced by the specific reagent (e.g., ethers, halides) | Esters, amides (may be reduced by stronger agents like LiAlH₄) | Selectivity is key; NaBH₄ is milder than LiAlH₄. |

| Pd-Catalyzed Cross-Coupling | Fluoro, Chloro, Trifluoromethoxy, Methylthio, Methyl sulfone | Groups unstable to high temperatures or specific ligands/bases. | Demonstrates the broad potential for functionalization in modern synthetic methods. acs.orgacs.org |

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton NMR reveals the number of distinct proton environments and their neighboring protons. For 1-(2,5-Dimethoxyphenyl)hexan-1-one, the spectrum is expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) groups, and the aliphatic hexanoyl chain. The three protons on the aromatic ring will appear as distinct signals, likely multiplets, in the aromatic region (approx. 6.8-7.2 ppm). The two methoxy groups, being in different positions, should present as two sharp singlets around 3.8 ppm. The aliphatic chain will show a series of multiplets, with the protons alpha to the carbonyl group being the most downfield (around 2.9 ppm) due to deshielding.

¹³C NMR: Carbon NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would be expected to show a signal for the carbonyl carbon significantly downfield (in the 198-202 ppm range). The six aromatic carbons would appear in the 110-160 ppm region, with the two carbons bearing methoxy groups being the most downfield in this range. The two methoxy carbons themselves would have signals around 55-56 ppm. The six carbons of the hexanoyl chain would produce signals in the aliphatic region (approx. 14-45 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between adjacent protons, for instance, linking the protons along the hexanoyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the C-H framework. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, definitively linking the hexanoyl chain to the aromatic ring via the carbonyl group.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~7.1 (d) | Aromatic H | ~200.0 | C=O |

| ~7.0 (dd) | Aromatic H | ~158.5 | Aromatic C-O |

| ~6.9 (d) | Aromatic H | ~153.0 | Aromatic C-O |

| ~3.85 (s) | -OCH₃ | ~124.0 | Aromatic C-H |

| ~3.80 (s) | -OCH₃ | ~114.0 | Aromatic C-H |

| ~2.9 (t) | -C(=O)-CH₂- | ~113.5 | Aromatic C-H |

| ~1.7 (quint) | -CH₂- | ~56.0 | -OCH₃ |

| ~1.3 (m) | -(CH₂)₂- | ~55.8 | -OCH₃ |

| ~0.9 (t) | -CH₃ | ~44.0 | -C(=O)-CH₂- |

| ~31.5 | -CH₂- | ||

| ~24.0 | -CH₂- | ||

| ~22.5 | -CH₂- | ||

| ~14.0 | -CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected around 1670-1685 cm⁻¹. Other key absorbances would include C-H stretching from the aromatic ring (just above 3000 cm⁻¹) and the aliphatic chain (just below 3000 cm⁻¹), and strong C-O stretching bands from the ether linkages in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The Raman spectrum would also show the key functional groups, with the aromatic ring stretching vibrations expected to produce strong signals.

Key Vibrational Frequencies (Predicted)

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2960-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1670-1685 | Aryl Ketone C=O Stretch | IR (Strong) |

| 1600, 1480 | Aromatic C=C Stretch | IR, Raman (Strong) |

| 1250, 1020 | Aryl-O (Ether) Stretch | IR (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides an extremely precise measurement of a molecule's mass. This accuracy allows for the determination of its elemental formula, serving as a key confirmation of its identity. acs.org ESI (Electrospray Ionization) is a common soft ionization technique that typically produces quasi-molecular ions with minimal fragmentation. acs.org

For this compound (C₁₄H₂₀O₃), the calculated exact mass is 236.1412 g/mol . HRMS analysis would be expected to find a molecular ion peak [M+H]⁺ at m/z 237.1485.

Furthermore, by inducing fragmentation within the mass spectrometer (MS/MS), a characteristic fragmentation pattern is produced that helps to confirm the structure. Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the hexyl chain, leading to a prominent fragment corresponding to the 2,5-dimethoxybenzoyl cation (m/z 165.05).

McLafferty Rearrangement: A characteristic rearrangement for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in the loss of propene (C₃H₆) and the formation of a radical cation at m/z 194.09.

Loss of Methoxy Group: Fragmentation involving the loss of a methoxy radical (·OCH₃) from the molecular ion or subsequent fragments.

X-ray Diffraction Studies for Crystalline State Structural Analysis

Currently, there are no publicly available X-ray diffraction studies for this compound. If the compound can be crystallized, an XRD study would provide unambiguous proof of its structure. It would reveal the planarity of the aromatic ring, the conformation of the hexanoyl chain, and the orientation of the methoxy groups relative to the ring and the ketone. This information is invaluable for understanding intermolecular interactions and crystal packing.

Computational and Theoretical Chemistry Studies of 1 2,5 Dimethoxyphenyl Hexan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and preferred three-dimensional arrangement (conformation) of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties.

For a molecule like 1-(2,5-Dimethoxyphenyl)hexan-1-one, DFT calculations can predict its optimal geometry by finding the lowest energy arrangement of its atoms. This involves optimizing bond lengths, bond angles, and dihedral angles. The presence of the flexible hexanoyl chain and the methoxy (B1213986) groups on the phenyl ring suggests that multiple low-energy conformations may exist. A conformational analysis using DFT can identify these stable conformers and rank them by their relative energies. For instance, studies on other dimethoxybenzene derivatives have successfully used DFT to determine their stable conformations. researchgate.netnih.gov

Furthermore, DFT provides valuable information about the electronic properties of the molecule. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be electron-rich, while the aromatic protons and parts of the alkyl chain would be more electron-poor. mdpi.comresearchgate.net

Atomic Charges: DFT can be used to calculate the partial charge on each atom, providing further insight into the molecule's polarity and potential sites for intermolecular interactions. researchgate.net

A hypothetical DFT study on this compound would likely employ a functional such as B3LYP with a suitable basis set like 6-311G(d,p) to obtain accurate results for its geometry and electronic properties. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Specific bond lengths and angles | Provides the most stable 3D structure. |

| HOMO Energy | e.g., -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | e.g., -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | e.g., 2.5 D | Measures the overall polarity of the molecule. |

| MEP Surface | Negative potential around oxygen atoms | Identifies sites for electrophilic attack. |

Note: The values in this table are illustrative and would need to be confirmed by actual DFT calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as C-H stretching, C=O stretching, or phenyl ring vibrations. For this compound, characteristic peaks for the carbonyl group, aromatic ring, and C-O bonds of the methoxy groups would be of particular interest. Theoretical and experimental studies on related acetophenone (B1666503) and chalcone (B49325) derivatives have shown good agreement between calculated and observed vibrational frequencies. mdpi.comlongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts can be invaluable for assigning the signals in experimental NMR spectra, especially for complex molecules with many similar protons or carbons. mdpi.comlongdom.org

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. This allows for the assignment of observed absorptions to specific electronic excitations, such as π→π* or n→π* transitions, which are expected for an aromatic ketone like this compound. longdom.org

Table 2: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analysis of this compound

| Spectroscopic Technique | Predicted Parameter | Corresponding Experimental Data |

| FT-IR | Vibrational frequency for C=O stretch (e.g., 1680 cm⁻¹) | Experimental IR absorption peak |

| ¹H NMR | Chemical shifts for methoxy protons (e.g., 3.8 ppm) | Experimental proton NMR signals |

| ¹³C NMR | Chemical shift for carbonyl carbon (e.g., 200 ppm) | Experimental carbon NMR signals |

| UV-Vis (TD-DFT) | Wavelength of maximum absorption (λmax) (e.g., 280 nm) | Experimental UV-Vis absorption maximum |

Note: The values in this table are illustrative examples.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, intermediates, and transition states.

For example, the synthesis of this compound likely involves a Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with hexanoyl chloride or a related acylating agent. DFT calculations could model this reaction to:

Determine the activation energies for different steps in the mechanism.

Analyze the structure of the transition states to understand the factors that influence the reaction rate.

Predict the regioselectivity of the acylation, confirming why the acyl group attaches at a specific position on the dimethoxybenzene ring.

Similarly, theoretical models can be used to study the compound's reactivity in other transformations, such as reduction of the ketone or electrophilic substitution on the aromatic ring. Studies on the mechanisms of other organic reactions, like gas-phase eliminations or palladium-catalyzed cross-coupling, have demonstrated the power of DFT in elucidating complex reaction pathways. nih.govacs.org

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules over time, especially in a condensed phase (like a solvent or a biological membrane).

MD simulations use classical mechanics to model the movements of atoms and molecules. For this compound, an MD simulation could provide insights into:

Conformational Flexibility: The long hexanoyl chain can adopt numerous conformations. MD simulations can explore this vast conformational space to identify the most populated conformational families in a given environment. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. Conformational analyses of flexible molecules are a common application of MD. mdpi.com

Solvation: An MD simulation can model the interactions between this compound and solvent molecules (e.g., water or an organic solvent), providing a detailed picture of the solvation shell and calculating properties like the free energy of solvation.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, the tendencies for aggregation and the nature of the intermolecular forces (e.g., van der Waals, dipole-dipole) could be investigated.

In Silico Prediction of Potential Binding Interactions with Biomolecules (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand-receptor interactions.

Given the structural similarities of this compound to some classes of bioactive molecules, it is plausible to hypothesize its interaction with certain biological targets. A molecular docking study would involve:

Obtaining the 3D structure of a target protein, often from a public database like the Protein Data Bank.

Generating a 3D conformation of this compound.

Using a docking program to systematically place the ligand into the binding site of the protein and score the different poses based on their predicted binding affinity.

The results of a docking simulation can provide a plausible binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, docking studies on other small molecules with protein targets like cyclooxygenase (COX) enzymes or various receptors have successfully predicted binding modes and guided further experimental work. researchgate.netnih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Docking Score | e.g., -7.5 kcal/mol | A measure of the predicted binding affinity; more negative values are generally better. |

| Predicted Binding Pose | Specific orientation in the binding site | Shows the 3D arrangement of the ligand-protein complex. |

| Key Interactions | e.g., Hydrogen bond with Ser-123, Hydrophobic interaction with Leu-45 | Identifies the specific amino acid residues involved in binding. |

Note: This table is for illustrative purposes only and does not represent actual docking results.

Exploration of Biological Activities in in Vitro Systems and Predictive Modeling

Assessment of Antioxidant Potential via Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of chemical compounds is frequently evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. The DPPH assay utilizes a stable free radical that, when neutralized by an antioxidant, changes color from violet to pale yellow, allowing for spectrophotometric quantification of the scavenging activity. nih.govnih.govfrontiersin.orgresearchgate.net Similarly, the ABTS assay measures the scavenging of the ABTS radical cation. nih.gov

While direct experimental data on the antioxidant activity of 1-(2,5-Dimethoxyphenyl)hexan-1-one is limited, studies on structurally similar compounds provide valuable insights. For instance, the hydroquinone (B1673460) form of dimethoxy-substituted compounds is known to possess electron-donating properties that contribute to antioxidant effects. nih.gov Research on phenol (B47542) derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, a related structural class, has demonstrated significant antioxidant profiles in both DPPH and ABTS assays. nih.gov These findings suggest that the 2,5-dimethoxyphenyl moiety likely contributes to the antioxidant potential of the title compound. The efficiency of this activity can, however, be influenced by the solubility of the compound in the specific reaction mediums used in these assays. researchgate.net

Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrases) in Cell-Free Assays

Enzyme inhibition is a key mechanism for many therapeutic agents. Cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and carbonic anhydrases (CAs) are important targets for various diseases. A study on a series of novel phenol derivatives synthesized from 1,3-dimethoxybenzene (B93181) and 1,4-dimethoxybenzene (B90301) with adipoyl chloride revealed potent inhibitory effects against these enzymes. nih.gov Although these are not the exact title compound, they share the dimethoxyphenyl feature and provide strong evidence for the potential of this chemical class as enzyme inhibitors.

The study identified several compounds as effective inhibitors for human carbonic anhydrase isoforms I and II (hCA I and hCA II), as well as AChE and BChE, with inhibition constants (Ki) in the nanomolar range. nih.gov This indicates a high affinity for these enzymes. For example, some of the tested phenols were found to be particularly potent against BChE. nih.gov

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) | BChE Ki (nM) |

|---|---|---|---|---|

| Derivative 1 | 122.95 ± 18.41 | 62.35 ± 9.03 | 134.57 ± 3.99 | 27.06 ± 9.12 |

| Derivative 2 | 351.31 ± 69.12 | 363.17 ± 180.1 | 457.43 ± 220.10 | 72.98 ± 9.53 |

Note: The data presented is for structurally related phenol derivatives, not this compound itself. The specific derivatives are as described in the cited source.

Furthermore, other studies have shown that compounds containing a dimethoxyphenyl moiety can act as potent noncompetitive inhibitors of other enzyme systems, such as human cytochrome P450 enzymes, which are crucial for metabolizing various procarcinogens. nih.gov

Evaluation of Cytotoxic Activity in Diverse Cell Culture Models

The potential of a compound to induce cell death (cytotoxicity) is a critical measure for anticancer drug development. The cytotoxic effects of compounds featuring the dimethoxyphenyl group have been observed in various cancer cell lines. For instance, a new lignan (B3055560), 1,6-bis-(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione, isolated from Acanthopanax senticosus, was evaluated for its in vitro cytotoxic activity against several human cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.net

Similarly, synthetic 2,6-dimethoxyhydroquinone derivatives have demonstrated varying degrees of cytotoxicity against KB (oral squamous carcinoma) and PC-9 (lung adenocarcinoma) tumor cell lines, with the mechanism believed to involve the generation of hydroxyl radicals. nih.gov In another study, novel sesquiterpene-aryl derivatives synthesized from (−)-drimenol, including some with a dimethoxyaryl moiety, were tested for cytotoxicity against the MCF-7 breast cancer cell line. nih.gov These studies collectively suggest that the dimethoxyphenyl structural motif is a component of various compounds with potential anticancer properties.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Related Lignan (Compound 8 from source) | HepG2 | 10.9 ± 1.7 |

| Related Lignan (Compound 8 from source) | MCF-7 | 9.2 ± 1.5 |

Note: The data is for a related lignan compound as described in the cited source.

Receptor Binding Affinity and Signaling Pathway Modulation Studies (e.g., VEGFR-2 inhibition) in Cellular Systems

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. researchgate.netnih.gov Inhibition of the VEGFR-2 signaling pathway is a validated and promising strategy for cancer treatment. bohrium.com Numerous small-molecule inhibitors targeting VEGFR-2 have been developed, and some, like sorafenib (B1663141) and sunitinib, are approved for clinical use. mdpi.com

The 2,5-dimethoxyphenyl moiety is a structural feature found in various biologically active compounds. While direct VEGFR-2 inhibition data for this compound is not available, related structures containing dimethoxy-substituted rings have been identified as potent VEGFR-2 inhibitors. For example, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives showed potent VEGFR-2 inhibition, with one compound exhibiting an IC50 value of 0.016 µM. researchgate.net Another study on nicotinamide (B372718) derivatives identified a potent VEGFR-2 inhibitor with an IC50 of 77.02 nM. researchgate.net These findings highlight the potential for compounds with a dimethoxyphenyl structure to interact with the ATP-binding site of VEGFR-2, thereby blocking its signaling function.

Additionally, the 2,5-dimethoxyphenyl group is a well-known pharmacophore in compounds targeting serotonin (B10506) receptors. Structure-affinity relationship studies on 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives have shown high-affinity binding to 5-HT2 serotonin receptors. nih.gov

Computational Prediction of Bioactivity Profiles and Structure-Activity Relationships (SAR)

Computational methods, including machine learning and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to predict the biological activities of chemical compounds and to understand the relationship between their structure and function. nih.govchemrxiv.orgmdpi.com These in silico approaches can guide the synthesis and testing of new potential drug candidates.

Structure-activity relationship (SAR) studies on various classes of compounds containing the 2,5-dimethoxyphenyl moiety have provided critical insights. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the presence and position of the methoxy (B1213986) groups were found to be crucial for agonist potency at the serotonin 5-HT2A receptor. acs.org Deletion of the 2-methoxy group resulted in a more than 500-fold drop in potency, underscoring its importance for activity. acs.org Similarly, for 1-(2,5-dimethoxyphenyl)-2-aminopropane analogues, the lipophilicity of the substituent at the 4-position of the phenyl ring plays a major role in determining binding affinity for 5-HT2 receptors. nih.govnih.gov These studies demonstrate that the 2,5-dimethoxy substitution pattern is a key determinant of biological activity. While specific computational predictions for this compound are not publicly documented, the existing SAR data for related molecules suggest that both the methoxy groups and the hexanoyl chain would be critical features in defining its interaction with biological targets.

Research Applications and Emerging Frontiers

Utility as a Versatile Synthon for the Construction of Complex Organic Molecules

In organic synthesis, the value of a compound is often measured by its utility as a synthon—a building block that can be strategically incorporated into a larger, more complex molecule. 1-(2,5-Dimethoxyphenyl)hexan-1-one and its close derivatives serve as exemplary synthons. The aryl ketone functionality is a versatile handle for numerous chemical transformations.

Researchers have utilized precursors structurally similar to this compound to create elaborate molecules with specific biological functions. For example, a synthetic strategy to produce a ligand for biological imaging started with methyl-6-(2,5-dimethoxyphenyl)hexanoate, a compound featuring the same carbon skeleton. mdpi.com This precursor was elaborated through a series of reactions to attach a pharmacologically active group, demonstrating the utility of the (2,5-dimethoxyphenyl)hexyl scaffold. mdpi.com Furthermore, the broader class of aryl ketones is recognized as a fundamental building block in organic synthesis, readily undergoing transformations like Grignard reactions, Wittig reactions, and aldol (B89426) condensations to build molecular complexity. nih.gov The electrophilic glycine (B1666218) synthon, (+)- and (−)-4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one, can be used for the asymmetric synthesis of α-amino acids, showcasing another class of valuable synthons. orgsyn.org

Role as a Model Compound for Fundamental Studies in Ketone and Aryl Chemistry

The structure of this compound is ideally suited for fundamental studies in physical organic chemistry. It contains two key functional groups: a ketone and a highly activated aromatic ring. Aryl alkyl ketones are a major class of organic compounds whose properties and reactions are of foundational interest. ontosight.ai

The 2,5-dimethoxyphenyl group, with its two electron-donating methoxy (B1213986) substituents, makes the aromatic ring particularly electron-rich and thus highly susceptible to electrophilic aromatic substitution. This makes it an excellent model substrate for studying the mechanisms and regioselectivity of such reactions. orgsyn.orgresearchgate.net Theoretical studies using conceptual DFT have been performed on the related 1,2-dimethoxybenzene (B1683551) to investigate the regioselectivity of Friedel-Crafts reactions, providing insight into how the methoxy groups direct incoming electrophiles. researchgate.net The ketone's carbonyl group and adjacent α-carbons also provide a platform for studying a wide range of classical and modern reactions, including enolate chemistry, reductions, and additions. The transition metal-catalyzed cleavage of the C–C bond between the aryl ring and the carbonyl group is a powerful tool for molecular skeleton reconstruction, and aryl ketones serve as key model substrates in the development of these reactions. nih.gov

Contribution to the Development of Novel Methodologies in Organic Synthesis

The development of new, efficient, and sustainable synthetic methods is a primary goal of modern organic chemistry. Compounds like this compound serve as relevant test substrates for these emerging technologies. Methodologies such as one-pot, multi-component, and domino reactions are prized for their efficiency and atom economy, allowing for the rapid construction of complex molecules from simple starting materials. hhu.denih.gov

The synthesis of such aryl ketones can benefit from novel methods that avoid harsh conditions. For instance, mechanochemistry, which uses mechanical force (ball-milling) to drive reactions, offers a solvent-free alternative for synthesizing various compounds, including polyaromatic systems and heterocyclic structures. nih.govmdpi.com Furthermore, advanced catalytic systems are constantly being developed. Palladium-catalyzed reactions, for example, have been devised for the multi-carbon homologation of aryl ketones to produce long-chain ketones and for the decarbonylative borylation of benzylic acids, showcasing sophisticated ways to manipulate the core structure of these molecules. nih.govacs.org

| Methodology | Description | Relevance to this compound |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel, avoiding intermediate purification. hhu.de | Could be used to synthesize the title compound or use it as a starting material for a more complex target in a streamlined fashion. |

| Mechanochemistry | Use of mechanical force (e.g., ball-milling) to initiate reactions, often without solvent. nih.govmdpi.com | Offers a sustainable and efficient route for the synthesis or transformation of the aryl ketone under solvent-free conditions. |

| C-C Bond Homologation | Transition metal-catalyzed methods to extend the alkyl chain of an aryl ketone. nih.gov | Provides a modern synthetic route to this compound from a simpler precursor like 1-(2,5-dimethoxyphenyl)ethanone. |

| Decarbonylative Borylation | A palladium-catalyzed reaction that converts benzylic acids into valuable benzylboronates by removing a carbonyl group. acs.org | Represents an advanced transformation for which derivatives of the title compound could be important substrates. |

Potential in Materials Science Research, including Opto-electronic and Functional Materials

The field of materials science continually seeks new organic molecules with unique electronic and photophysical properties. The 2,5-dimethoxyphenyl moiety within this compound is an electron-rich aromatic system, a structural motif commonly found in organic functional materials. Such systems are often investigated for their potential use in opto-electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The development of functional luminophores and electrophores through efficient one-pot methodologies highlights the connection between advanced synthesis and materials science. hhu.de While research on this compound itself in this context is not prominent, its core structure is analogous to precursors used in the synthesis of polymers, dyes, and other specialty chemicals. ontosight.ai The ability to tune the electronic properties of the aromatic ring through substitution makes such scaffolds attractive for creating materials with tailored energy levels and conductive properties.

Development as Ligands for Targeted Biological Imaging Probes

One of the most promising applications for scaffolds related to this compound is in the design of ligands for biological imaging. These probes are engineered to bind to a specific biological target, such as a receptor or enzyme, and report its location and abundance via a signaling component, often a fluorescent tag.

A compelling example is the synthesis of 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, a high-affinity agonist for the 5HT₂ₐ serotonin (B10506) receptor. mdpi.com This molecule was specifically designed to be attached to fluorescent cadmium selenide/zinc sulfide (B99878) nanocrystals. mdpi.comresearchgate.net The design strategy is highly modular:

Pharmacophore : The 1-(2-aminopropyl)-2,5-dimethoxybenzene portion of the molecule is responsible for binding to the serotonin receptor. mdpi.com

Linker : A flexible hexyl chain, analogous to the one in this compound, acts as a spacer, preventing the bulky nanocrystal from interfering with receptor binding. mdpi.com

Signaling Unit : A thiol group at the end of the linker serves as the attachment point for the fluorescent nanocrystal. mdpi.comresearchgate.net

This work underscores the strategic importance of the (2,5-dimethoxyphenyl)hexyl structure as a foundation for creating sophisticated tools for neuroscience research, enabling the visualization of key receptors in biological systems. mdpi.comresearchgate.net The broader family of 2,5-dimethoxyphenyl-containing compounds, such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), has been pivotal in studying the 5-HT₂ family of serotonin receptors, reinforcing the value of this chemical scaffold. acs.orgnih.gov

| Component | Function | Example Structure Fragment |

| Pharmacophore | Binds to the biological target (e.g., 5HT₂ₐ receptor). | 2,5-dimethoxy-4-(2-aminopropyl)phenyl |

| Linker | Provides spatial separation between the pharmacophore and the signaling unit. | Hexyl chain |

| Signaling Unit | Generates a detectable signal (e.g., fluorescence). | Thiol group for conjugation to a nanocrystal |

Strategic Importance in Academic Libraries for Lead Compound Discovery

Chemical compound libraries are essential resources for academic research and pharmaceutical drug discovery. They contain collections of diverse molecules that are screened for biological activity against various targets. This compound and molecules with similar scaffolds are of strategic importance for inclusion in these libraries. Their value lies in their potential to be "lead compounds"—starting points for the development of new drugs or research tools.

The 2,5-dimethoxyphenyl core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. The DOX series of compounds, which are all based on a 2,5-dimethoxyphenyl ring, are prime examples; they have been instrumental in neuroscience for probing serotonin receptor function. acs.orgnih.gov Furthermore, related structures have been used to generate libraries of novel compounds for screening purposes. For instance, derivatives of 1,6-bis(dimethoxyphenyl)hexane-1,6-dione were synthesized and tested for antioxidant activity and their ability to inhibit key enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov The inclusion of molecules like this compound in screening libraries provides a versatile starting point that can be readily modified, allowing chemists to rapidly explore the structure-activity relationship and optimize for potency and selectivity against a given biological target. ontosight.ai

Concluding Perspectives and Future Academic Research Trajectories for 1 2,5 Dimethoxyphenyl Hexan 1 One

The chemical scaffold of 1-(2,5-dimethoxyphenyl)hexan-1-one presents a foundational structure for extensive academic exploration. While direct research on this specific ketone is limited, its constituent parts—the dimethoxy-substituted aromatic ring and the hexanoyl chain—are present in numerous molecules of scientific interest. Future research should be directed toward systematically exploring its chemical potential and uncovering novel applications. The following sections outline promising trajectories for academic inquiry, focusing on synthetic diversification, mechanistic understanding, biological activity, and the integration of modern computational tools.

Q & A

Q. What are the common synthetic routes for 1-(2,5-Dimethoxyphenyl)hexan-1-one, and how can reaction efficiency be optimized?

The synthesis typically involves Claisen-Schmidt condensation or aldol condensation between 2,5-dimethoxyacetophenone derivatives and appropriate aldehyde/ketone precursors. For example:

- Stepwise alkylation : Reacting 2,5-dimethoxyphenyl ketones with hexanoyl chloride under Friedel-Crafts conditions .

- Oxime formation : Hydroxylamine hydrochloride can be used to introduce oxime groups for further functionalization .

Optimization strategies : - Use catalysts like BF₃·Et₂O to enhance electrophilicity of carbonyl groups.

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield (target >70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 190–210 ppm) groups. Aromatic protons in the 2,5-dimethoxyphenyl moiety appear as distinct doublets (δ 6.5–7.2 ppm) .

- FTIR : Confirm ketone C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1362 for C₁₄H₂₀O₃) .

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous hexanone derivatives .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Store at –20°C in amber vials to prevent ketone oxidation.

- Light exposure : Degrades under UV light; use inert atmospheres (N₂/Ar) for long-term stability .

- pH sensitivity : Stable in neutral conditions; avoid strong acids/bases to prevent demethylation of methoxy groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

- In vitro assays :

- Cytochrome P450 inhibition : Use liver microsomes and probe substrates (e.g., CYP3A4 with midazolam) to assess metabolic interference .

- Adrenergic receptor binding : Radioligand displacement assays (³H-clonidine for α₂ receptors) .

- Dose-response studies : Test concentrations from 1 nM–100 µM to calculate IC₅₀/EC₅₀ values.

- Control experiments : Include structurally similar analogs (e.g., 2,5-dimethoxypropiophenone) to isolate substituent effects .

Q. What methodologies address contradictions in reported biological activity data for this compound class?

- Analytical validation : Use LC-MS/MS to confirm compound purity (>95%) and rule out degradation products .

- Stereochemical analysis : Chiral HPLC to resolve enantiomers, as stereoselectivity impacts activity (e.g., R vs. S configurations) .

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) .

Q. What strategies are employed to study the compound’s metabolic pathways and pharmacokinetics?

- In vitro metabolism : Incubate with liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at C₆ of hexanone chain) .

- Stable isotope labeling : Synthesize deuterated analogs (e.g., d₃-methoxy groups) to track metabolic fate via MS .

- Pharmacokinetic modeling : Use compartmental models to estimate absorption/distribution parameters (e.g., t₁/₂, Vd) in rodent studies .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

- Docking simulations : Use AutoDock Vina to model binding poses in adrenergic receptors (PDB ID: 7BU7) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., carbonyl carbon) .

- QSAR models : Corrogate substituent effects (e.g., methoxy position) with logP and pKa values to forecast activity .

Methodological Challenges and Solutions

Q. How are stereochemical complexities resolved in derivatives of this compound?

- Chiral resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IC) .

- Circular dichroism (CD) : Compare experimental CD spectra with computed ECD for absolute configuration determination .

Q. What techniques validate the compound’s purity and structural integrity in multi-step syntheses?

- Combined spectroscopy : Cross-validate NMR, IR, and HRMS data with reference libraries .

- Elemental analysis : Confirm C, H, N percentages within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.